1-(pyridine-3-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
Description
Properties
IUPAC Name |
2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S3/c22-26(23,14-3-1-5-18-11-14)21-8-6-20(7-9-21)12-17-19-15(13-25-17)16-4-2-10-24-16/h1-5,10-11,13H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPQEVFXNSBLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Pyridine-3-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article delves into the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a pyridine sulfonyl moiety, and a thiophenyl-thiazole group. Its molecular formula is represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of pyridine derivatives were evaluated for their cytotoxic effects against various cancer cell lines at the U.S. National Cancer Institute. The most active derivative demonstrated average GI50 values ranging from 13.6 to 14.9 µM against leukemia, colon cancer, and melanoma cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Average GI50 (µM) |
|---|---|---|
| Compound A | Leukemia | 13.6 |
| Compound B | Colon Cancer | 14.9 |
| Compound C | Melanoma | 14.0 |
Antibacterial Activity
The antibacterial properties of compounds bearing similar structural motifs have also been investigated. For example, piperidine derivatives have shown significant inhibitory activity against various bacterial strains, with IC50 values in the low micromolar range . This indicates potential for development as antibacterial agents.
Table 2: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound X | E. coli | 2.14 |
| Compound Y | S. aureus | 0.63 |
| Compound Z | P. aeruginosa | 1.21 |
The mechanisms underlying the biological activities of this class of compounds often involve enzyme inhibition and interaction with cellular pathways related to cancer proliferation and bacterial growth. For instance, compounds with sulfonamide functionalities are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis .
Case Studies
In one notable study, a derivative structurally related to the target compound was synthesized and evaluated for its anticancer properties against multiple cell lines including non-small cell lung cancer (NSCLC) and prostate cancer. The results indicated that modifications in the piperazine structure could lead to enhanced activity against specific cancer types while reducing toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
Compound A : 1-[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]Piperazine ()
- Structure : Piperazine + thiazole-thiophene.
- Molecular Formula : C₁₁H₁₃N₃S₂.
- Key Differences : Lacks the pyridine-3-sulfonyl group, resulting in lower molecular weight (251.37 g/mol vs. ~395 g/mol for the target compound).
- Properties : Predicted pKa = 8.45, moderate lipophilicity. The absence of sulfonyl may reduce solubility compared to the target compound .
Compound B : 1-Methanesulfonyl-4-(4-Phenyl-Thiazol-2-yl)Piperazine ()
- Structure : Piperazine + methanesulfonyl + phenyl-thiazole.
- Molecular Formula : C₁₄H₁₇N₃O₂S₂.
- Key Differences : Methanesulfonyl instead of pyridine sulfonyl; phenyl replaces thiophene.
- Implications : The phenyl-thiazole group may enhance aromatic interactions, while methanesulfonyl provides weaker electron-withdrawing effects than pyridine sulfonyl .
Compound C : 1-(Furan-2-Carbonyl)-4-{[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]Methyl}Piperazine Hydrochloride ()
Physicochemical Properties
*Estimated based on substituent effects. Pyridine sulfonyl likely lowers pKa and LogP compared to non-sulfonyl analogues.
Preparation Methods
Synthetic Strategies for the Pyridine-3-Sulfonyl Piperazine Core
The pyridine-3-sulfonyl piperazine moiety is typically synthesized via sulfonylation of piperazine derivatives. A widely adopted method involves reacting piperazine with pyridine-3-sulfonyl chloride under basic conditions. For example, Jian et al. demonstrated that treating 1-(4-pyridinyl)piperazine with aryl sulfonyl chlorides in methylene chloride (CH$$2$$Cl$$2$$) and triethylamine (Et$$_3$$N) yields sulfonamide derivatives in 70–85% efficiency. This method avoids side reactions by maintaining a stoichiometric balance between the sulfonyl chloride and piperazine.
In a scalable approach, Shang et al. optimized the coupling of pyridine-3-sulfonyl chloride with Boc-protected piperazine, followed by deprotection using trifluoroacetic acid (TFA). The Boc group serves as a protective moiety, preventing over-sulfonylation and simplifying purification. After deprotection, the free piperazine intermediate is isolated in 90% yield (Table 1).
Table 1: Reaction Conditions for Pyridine-3-Sulfonyl Piperazine Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Pyridine-3-sulfonyl chloride, Et$$3$$N, CH$$2$$Cl$$_2$$, 0°C → RT | 78 | 98.5% |
| Boc Deprotection | TFA/CH$$2$$Cl$$2$$ (1:1), 2 h, RT | 90 | 99.1% |
The introduction of the thiazole-methyl substituent to the piperazine nitrogen is achieved through alkylation or reductive amination. Du et al. reported that reacting 1-(pyridine-3-sulfonyl)piperazine with 2-(chloromethyl)-4-(thiophen-2-yl)-1,3-thiazole in acetonitrile (CH$$3$$CN) using potassium carbonate (K$$2$$CO$$_3$$) and potassium iodide (KI) as catalysts affords the desired product in 65% yield. The reaction proceeds via nucleophilic substitution, with KI enhancing the leaving group’s reactivity.
Alternatively, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)$$3$$) provides higher regioselectivity. Lan et al. demonstrated that condensing 4-(thiophen-2-yl)-1,3-thiazole-2-carbaldehyde with the piperazine derivative in CH$$2$$Cl$$2$$ followed by NaBH(OAc)$$3$$ reduction yields the target compound with 72% efficiency. This method minimizes byproducts compared to alkylation (Table 2).
Table 2: Comparison of Alkylation vs. Reductive Amination
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Nucleophilic Substitution | K$$2$$CO$$3$$, KI, CH$$_3$$CN, reflux | 65 | Moderate |
| Reductive Amination | NaBH(OAc)$$3$$, CH$$2$$Cl$$_2$$, RT | 72 | High |
Synthesis of the 4-(Thiophen-2-yl)-1,3-Thiazole Intermediate
The thiophene-substituted thiazole ring is synthesized via Hantzsch thiazole formation. Weilin et al. detailed a protocol where thiophene-2-carboxamide reacts with α-bromoacetophenone in ethanol under reflux to form 4-(thiophen-2-yl)-1,3-thiazole-2-amine, which is subsequently methylated using iodomethane (CH$$3$$I). The bromomethyl derivative is obtained via Appel reaction with carbon tetrabromide (CBr$$4$$) and triphenylphosphine (PPh$$_3$$) in 58% yield.
Key Spectral Data :
- HR-MS : m/z Calcd for C$$8$$H$$6$$N$$2$$S$$2$$: 194.0084; Found: 194.0081.
- $$^1$$H-NMR (CDCl$$3$$): δ 7.45–7.40 (m, 1H, thiophene), 7.10–7.05 (m, 2H, thiazole), 4.55 (s, 2H, CH$$2$$).
Final Coupling and Purification
The final step involves coupling the pyridine-3-sulfonyl piperazine with the thiazole-methyl intermediate. He et al. optimized this using a one-pot procedure: the piperazine derivative and thiazole-methyl bromide are stirred in dimethylformamide (DMF) with cesium carbonate (Cs$$2$$CO$$3$$) at 80°C for 12 h, yielding the target compound in 68% efficiency. Purification via column chromatography (SiO$$_2$$, ethyl acetate/hexane) achieves >99% purity.
Critical Parameters :
- Temperature control (<80°C) prevents decomposition of the thiazole ring.
- Anhydrous conditions are essential to avoid hydrolysis of the sulfonamide bond.
Analytical Characterization and Validation
The compound is characterized using:
- HR-MS : m/z Calcd for C$${17}$$H$${17}$$N$$4$$O$$2$$S$$_3$$: 437.0432; Found: 437.0428.
- $$^1$$H-NMR (DMSO-d$$6$$): δ 8.65 (d, 1H, pyridine), 7.95–7.85 (m, 2H, thiophene), 4.30 (s, 2H, CH$$2$$), 3.45–3.20 (m, 8H, piperazine).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
Challenges and Optimization Opportunities
- Low Yields in Thiazole Methylation : Appel reaction yields rarely exceed 60% due to competing elimination. Switching to Mitsunobu conditions (DIAD, PPh$$_3$$) may improve efficiency.
- Sulfonamide Hydrolysis : Moisture-sensitive intermediates require strict anhydrous handling. Molecular sieves (4Å) in CH$$2$$Cl$$2$$ mitigate this issue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
